Aclacinomycin Y

Description

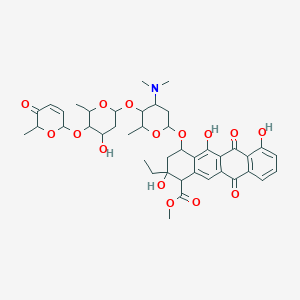

Aclacinomycin Y is a novel anthracycline antibiotic derived from Streptomyces galilaeus ATCC 31132. It is structurally characterized as 2''-amino-11-hydroxythis compound, featuring a modified trisaccharide moiety with a terminal L-aculose sugar and an 11-hydroxylated aglycone core . This compound exhibits potent cytotoxicity against human tumor cell lines, particularly leukemia (e.g., HL-60, K562) and melanoma (e.g., RPMI-7951), with IC50 values in the nanomolar range . Unlike traditional anthracyclines such as doxorubicin, this compound demonstrates reduced cardiotoxicity, making it a promising candidate for further clinical exploration .

Properties

CAS No. |

66789-14-8 |

|---|---|

Molecular Formula |

C42H51NO15 |

Molecular Weight |

809.8 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H51NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-14,18-20,24,27-31,35,39-40,45-46,49,51H,8,15-17H2,1-7H3 |

InChI Key |

ADCDIHNCUQOKFP-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O |

Synonyms |

aclacinomycin aclacinomycin B aclacinomycin Hydrochloride aclacinomycin M aclacinomycin N aclacinomycin S aclacinomycin T aclacinomycin X aclacinomycin Y aclacinomycins MA 144 N1 MA 144 S1 siwenmycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Anthracyclines

Table 1: Structural and Functional Comparison

*IC50 values vary by cell line and experimental conditions.

Mechanistic Divergences

- Aclacinomycin A: Acts as a catalytic inhibitor of topoisomerase II and selectively inhibits the 20S proteasome’s chymotrypsin-like activity, reducing ubiquitinated protein degradation .

- Doxorubicin : Generates free radicals and intercalates DNA, causing double-strand breaks and severe cardiotoxicity via iron-mediated oxidative stress .

Table 2: Mechanism of Action and Clinical Implications

Toxicity and Pharmacokinetics

- This compound: Preclinical studies report minimal cardiac damage but significant hematologic toxicity (e.g., leukopenia) at higher doses .

- Aclacinomycin A: Phase I trials established a maximum tolerated dose of 100–120 mg/m<sup>2</sup>, with dose-limiting hepatic dysfunction and myelosuppression .

- Doxorubicin : Cumulative doses >450 mg/m<sup>2</sup> correlate with irreversible cardiomyopathy .

Preparation Methods

Strain Selection and Genetic Optimization

Aclacinomycin Y is predominantly produced through submerged fermentation using specific strains of Streptomyces galilaeus. The strain OBB-731 (deposited as FERM-P No. 5402 and ATCC 31615) is particularly notable for its high yield and selectivity, producing this compound and related analogs without generating unwanted byproducts like cinerubins A and B. This strain’s genetic makeup enables the efficient biosynthesis of anthracycline precursors, bypassing competing metabolic pathways that lead to cinerubin production. Comparative studies between OBB-731 and earlier strains (e.g., MA144-MI) demonstrate a tenfold increase in total aclacinomycin yield (530 mg/L vs. 55 mg/L), underscoring the importance of strain selection.

Fermentation Conditions and Medium Composition

The fermentation process for this compound requires precise control of environmental parameters:

-

pH : Maintained between 4.0 and 8.0, with slight acidity favoring antibiotic production.

-

Aeration : Aerobic conditions are critical, achieved through agitation and sparging in bioreactors.

A representative fermentation medium includes the following components:

| Component | Concentration (g/L) |

|---|---|

| D-Glucose | 20.0 |

| Soluble Starch | 20.0 |

| S-3 Meat Extract | 5.0 |

| Yeast Extract | 2.5 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 1.0 |

| NaCl | 3.0 |

| CaCO₃ | 3.0 |

This nutrient-rich medium supports robust mycelial growth and secondary metabolite synthesis. The fermentation is typically terminated after 120–144 hours, as determined by high-performance liquid chromatography (HPLC) monitoring of this compound titers.

Biosynthetic Pathway and Enzymatic Modifications

Role of Aclacinomycin Oxidoreductase (AknOx)

The final steps in this compound biosynthesis involve the flavoenzyme AknOx, which catalyzes the oxidation of the terminal sugar moiety rhodinose to l-aculose. AknOx operates via a dual active-site mechanism:

-

First Reaction : Tyr-450 abstracts a proton from the C4 hydroxyl group of rhodinose, enabling hydride transfer to FAD and forming cinerulose A.

-

Second Reaction : Tyr-378 acts as a catalytic base, abstracting a proton from C3 of cinerulose A to generate l-aculose, the characteristic sugar of this compound.

The enzyme’s structure (PDB: 2VZ4) reveals a bicovalently bound FAD cofactor (8α-Nδ1-histidyl, 6-S-cysteinyl FAD), which positions the isoalloxazine ring near the substrate-binding cleft for efficient electron transfer. Site-directed mutagenesis studies confirm that Tyr-378 disruption halts the second reaction but preserves the first, highlighting the enzyme’s modular functionality.

Genetic Engineering for Yield Improvement

Modifying the aknOx gene or regulatory elements in Streptomyces galilaeus has been explored to enhance this compound production. Overexpression of pathway-specific regulators, such as the aclR gene, increases precursor flux toward anthracycline biosynthesis, while CRISPR-Cas9-mediated knockout of competing pathways (e.g., cinerubin synthases) minimizes byproduct formation.

Extraction and Purification Techniques

Solvent Extraction from Fermentation Broth

This compound is primarily intracellular, necessitating extraction from mycelial biomass. Post-fermentation, the broth is centrifuged to separate mycelia from the supernatant. The mycelial cake is sequentially extracted with methanol (2 × 15 L per 30 L broth) to solubilize anthracyclines. Methanol extracts are combined with chloroform and water to partition this compound into the organic phase, which is then concentrated under reduced pressure and precipitated with n-hexane.

Chromatographic Purification

Crude this compound is purified using silica gel chromatography:

-

Column Preparation : Silica gel (Kieselgel 60) packed in a dichloromethane-methanol (99:1) solvent system.

-

Elution : this compound is eluted with a gradient of dichloromethane-methanol (98:2 to 97:3), separating it from Aclacinomycin A and residual impurities.

-

Final Polishing : Re-crystallization from chloroform-hexane yields >95% pure this compound as a reddish-orange powder.

Physicochemical Characterization

This compound exhibits the following properties:

-

Molecular Formula : C₄₂H₅₃NO₁₅

-

Molecular Weight : 811.88 g/mol

-

Melting Point : 180–185°C

-

Solubility : Soluble in methanol, DMSO; sparingly soluble in water.

UV-Vis spectroscopy reveals absorption maxima at 234 nm and 252 nm, characteristic of anthracycline chromophores.

Q & A

Q. What are the structural characteristics of Aclacinomycin Y, and how do they influence its biological activity?

this compound is an anthracycline antibiotic with a trisugar moiety attached to an aklavinone core. The sugar residues (e.g., rhodosamine, 2-deoxyfucose) are critical for its cytotoxic properties. Structural analysis via NMR and mass spectrometry is essential to confirm stereochemistry and glycosylation patterns, as mutations in deoxyhexose biosynthesis genes alter sugar composition and bioactivity .

Q. What standard methodologies are used to assess the cytotoxicity of this compound in cancer cell lines?

Researchers typically employ in vitro assays (e.g., MTT or apoptosis assays) with dose-response curves to determine IC50 values. Experimental design should include controls for off-target effects and validation using multiple cell lines. Data interpretation must account for variability in cell viability assays, requiring statistical tools like ANOVA or nonlinear regression analysis .

Q. How can researchers identify literature gaps in this compound studies?

Systematic reviews using databases like PubMed and SciFinder should focus on keywords such as "aclacinomycin biosynthesis," "anthracycline resistance," and "deoxyhexose pathways." Prioritize primary literature (e.g., Streptomyces metabolic studies) over reviews. Gaps often arise in understanding post-biosynthetic modifications or resistance mechanisms .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s pharmacological data across studies?

Contradictions in efficacy or toxicity may stem from variations in cell culture conditions, assay protocols, or compound purity. Researchers should:

Q. What genetic engineering strategies enhance this compound production in Streptomyces strains?

Targeted gene knockout/complementation (e.g., aknQ, aknY, or aknP mutations) can modify deoxyhexose biosynthesis. For example, strain H038 (with a aknQ mutation) accumulates aclacinomycin T, enabling selective sugar modification. Use CRISPR-Cas9 or homologous recombination for precise edits, followed by HPLC-MS to quantify yield improvements .

Q. How do researchers resolve ambiguities in the biosynthetic pathway of this compound’s deoxyhexose sugars?

Hypothetical pathways (e.g., Fig. 2c in ) require validation through isotopic labeling and enzyme kinetics studies. Mutant strains (e.g., H063 lacking dTDP-glucose synthase) are critical for tracing intermediate metabolites. Pair genomic data (e.g., akn gene clusters) with metabolomics to map flux distributions .

Q. What computational tools are recommended for predicting this compound’s binding affinity to DNA targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the aglycone core and DNA minor grooves. Validate predictions with biophysical assays (e.g., surface plasmon resonance) and correlate results with cytotoxicity data .

Q. How should researchers design studies to investigate this compound’s resistance mechanisms in cancer cells?

Use RNA-seq or CRISPR screens to identify upregulated efflux pumps (e.g., ABC transporters) or DNA repair pathways. Pair this with comparative proteomics of resistant vs. sensitive cell lines. Experimental controls must include pharmacologic inhibition of candidate resistance mechanisms .

Methodological and Ethical Considerations

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

Q. How can researchers address reproducibility challenges in this compound studies?

Document experimental protocols in detail (e.g., strain culture conditions, HPLC gradients) and deposit raw data in repositories like GenBank or ChEMBL. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Collaborative verification across labs reduces bias .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.